BP 897 is a synthetic compound developed for its affinity towards dopamine receptors, specifically exhibiting a preference for the dopamine D3 receptor (D3R) subtype. [, , , , , , , , , , ] It acts as a partial agonist at D3R, meaning it activates the receptor but to a lesser extent than a full agonist like dopamine itself. [, , , ] This selectivity for D3R over other dopamine receptor subtypes, particularly D2R, makes it a valuable tool in scientific research. [, , , , ]
BP 897's primary role in scientific research revolves around investigating the role of D3R in various neurological and psychiatric conditions. [, , , , , , , , , ] Its unique pharmacological profile allows researchers to explore potential therapeutic strategies targeting D3R. [, , , ]
The synthesis of BP 897 typically involves multiple steps that utilize readily available starting materials. A common synthetic route includes:
This multi-step synthesis allows for the construction of the complex structure of BP 897 while maintaining high yields and purity.
The molecular structure of BP 897 can be represented by its chemical formula . The compound features several key structural components:
The three-dimensional structure can be visualized using molecular modeling software to understand the spatial orientation of functional groups and their potential interactions with biological targets .
BP 897 can undergo several types of chemical reactions:
These reactions are essential for modifying BP 897 to explore its derivatives or enhance its pharmacological properties.
BP 897 acts primarily as a partial agonist at the dopamine D3 receptor. Its mechanism involves:
Moreover, BP 897 has been shown to reduce cocaine-seeking behavior in animal models without producing reinforcing effects itself, highlighting its potential utility in addiction therapy .
BP 897 possesses several notable physical and chemical properties:
Relevant data include:
These properties are crucial for understanding the compound's behavior in biological systems.
BP 897 has several scientific applications, particularly in pharmacological research:
The therapeutic targeting of dopamine receptors has a complex history shaped by challenges in achieving receptor subtype selectivity. Before D3R's identification and cloning in 1990, dopamine ligands primarily distinguished between D1-like (D1, D5) and D2-like (D2, D3, D4) families. Early D2-like agonists like bromocriptine and pergolide exhibited negligible selectivity between D2R and D3R. The first generation of compounds with modest D3R preference emerged in the mid-1990s, including pramipexole and ropinirole, initially developed for Parkinson's disease. However, these agents typically displayed only 5-10 fold selectivity for D3R over D2R, limiting their utility as specific pharmacological probes. The subsequent development of highly selective antagonists (e.g., SB-277011-A, NGB 2904) and partial agonists like BP-897 represented a significant pharmacological advancement. BP-897 was synthesized during a period of intense focus on cocaine addiction pharmacotherapy, following disappointing clinical trials with non-selective dopamine antagonists that produced profound motor side effects and dysphoria. The compound emerged from systematic structure-activity relationship studies aimed at optimizing D3R affinity while minimizing D2R engagement [2] [6].
The strategic development of BP-897 was driven by three compelling neuropharmacological observations. First, post-mortem and neuroimaging studies revealed significant D3R upregulation in the nucleus accumbens of cocaine users, suggesting a potential adaptive mechanism contributing to addiction vulnerability. Second, the distinct neuroanatomical distribution of D3R—enriched in limbic regions such as the islands of Calleja, nucleus accumbens shell, and ventral tegmental area—positioned it as a prime target for modulating motivational aspects of addiction without disrupting striatal motor circuits. Third, the functional dichotomy observed in D3R knockout mice demonstrated reduced sensitivity to cocaine's rewarding effects while preserving baseline locomotor activity. These findings collectively supported D3R as a promising target for anti-craving medications.
BP-897 was specifically engineered as a partial agonist to achieve a nuanced pharmacological profile: (1) Sufficient receptor occupancy to dampen pathological dopamine signaling associated with drug cues; (2) Submaximal intrinsic activity to prevent profound inhibition that might produce anhedonia or motor side effects; (3) Reduced abuse liability compared to full agonists. Preclinical behavioral pharmacology confirmed this design rationale, demonstrating BP-897's ability to attenuate cocaine-seeking behavior in response to conditioned cues in rodent models without exhibiting reinforcing properties or significantly disrupting normal motivated behaviors for natural rewards [1] [5] [7].
Table 1: Key Dopamine D3 Receptor Ligands in Development Era
Compound Name | Primary Pharmacology | D3R Selectivity over D2R | Therapeutic Focus | Development Status |
---|---|---|---|---|
Pramipexole | D3-preferring agonist | ~7-fold | Parkinson's disease | Marketed |
Ropinirole | D3-preferring agonist | ~10-fold | Parkinson's disease | Marketed |
BP-897 | D3 partial agonist | ~70-fold | Cocaine addiction | Phase II discontinued |
SB-277011-A | D3 selective antagonist | >100-fold | Addiction, Parkinson's | Preclinical |
Cariprazine | D3-preferring partial agonist | ~10-fold | Schizophrenia, bipolar | Marketed |
BP-897 (C₂₆H₃₁N₃O₂; molecular weight 417.55 g/mol) belongs to the arylpiperazine chemical class and features a bifunctional structure comprising two key pharmacophores connected by a four-carbon alkyl chain. The naphthalene-2-carboxamide moiety confers high-affinity interaction with the orthosteric binding pocket of D3R, while the 2-methoxyphenylpiperazine group contributes to receptor subtype selectivity. This molecular architecture enables BP-897 to bind with subnanomolar affinity (Kᵢ = 0.92 nM) at human D3R while exhibiting approximately 70-fold lower affinity (Kᵢ = 61 nM) for D2 receptors [3] [7].
Functionally, BP-897 exhibits context-dependent activity. In cellular assays measuring forskolin-stimulated cAMP accumulation, it behaves as a partial agonist (EC₅₀ = 1.8 nM), achieving approximately 60% of the maximal response elicited by dopamine. Paradoxically, in mitogenesis assays using CHO cells expressing human D3R, BP-897 demonstrates functional antagonism by potently inhibiting quinpirole-induced responses (pIC₅₀ ≈ 9.5). This apparent paradox reflects the phenomenon of ligand-directed signaling bias, where a compound differentially activates downstream signaling pathways. BP-897's intrinsic activity appears particularly dependent on the cellular background and receptor reserve. In vivo, BP-897 acts predominantly as a D3R antagonist at typical therapeutic doses (0.05-1 mg/kg), effectively blocking cue-induced reinstatement of drug-seeking behavior [1] [7].
Beyond its dopaminergic actions, BP-897 exhibits moderate affinities for several off-target receptors including α₁-adrenergic (Kᵢ = 60 nM), α₂-adrenergic (Kᵢ = 83 nM), 5-HT₁ₐ (Kᵢ = 84 nM), and 5-HT₇ receptors (Kᵢ = 345 nM). However, it displays negligible activity (Kᵢ > 1 μM) at muscarinic, histamine H₁, and opioid receptors, indicating reasonable selectivity within the central nervous system receptor landscape [3].
Table 2: Binding Affinity Profile of BP-897
Receptor Type | Ki Value (nM) | Fold Selectivity vs D3R |
---|---|---|
Dopamine D3 | 0.92 | 1 (Reference) |
Dopamine D2 | 61 | 66-fold lower |
Dopamine D4 | 300 | 326-fold lower |
Dopamine D1 | 3000 | 3261-fold lower |
5-HT₁A | 84 | 91-fold lower |
α₁-Adrenergic | 60 | 65-fold lower |
α₂-Adrenergic | 83 | 90-fold lower |
5-HT₇ | 345 | 375-fold lower |
Table 3: Functional Properties of BP-897 at Dopamine D3 Receptors
Assay System | Functional Activity | Potency (EC₅₀/IC₅₀) | Intrinsic Activity |
---|---|---|---|
Forskolin-stimulated cAMP (NG108-15) | Partial agonist | 1.0 nM | ~60% of dopamine |
Mitogenesis (CHO cells) | Antagonist | 1.8 nM* | Inhibits quinpirole |
GTPγS binding | Antagonist | 9.51 (pIC₅₀) | Inhibits dopamine |
In vivo firing rate (SNc neurons) | Antagonist | 1.1 mg/kg (ED₅₀, i.v.) | Inhibits agonist effects |
*Value represents inhibition of agonist response
The structural determinants of BP-897's D3R selectivity have been elucidated through molecular docking studies and site-directed mutagenesis. Key interactions include: (1) A salt bridge between the protonated piperazine nitrogen and Asp110³·³² in the orthosteric binding pocket; (2) Hydrophobic interactions between the naphthalene ring and residues in transmembrane helices 5 and 6; (3) Hydrogen bonding involving the carboxamide oxygen and conserved serine residues (Ser192⁵⁴², Ser196⁵⁴⁶). The butyl linker optimally positions both pharmacophores within complementary subpockets of the D3R binding cleft while preventing deep penetration into the D2R binding site, which features subtle but critical differences in the extracellular loop regions. Recent cryo-EM structures of D3R-Gi complexes provide enhanced structural templates for understanding these selective binding modes [2] [8].
BP-897's pharmacokinetic limitations, including moderate blood-brain barrier penetration and suboptimal oral bioavailability, subsequently motivated the development of structurally related analogs. Notably, modifications replacing the naphthalene ring with benzofuran or [2.2]paracyclophane-4-carboxylic acid moieties yielded compounds (e.g., 227, 228a-d) with improved D3R affinity and selectivity. The paracyclophane derivative (Rp)-228a exhibited nearly 100-fold enhanced binding affinity compared to BP-897, demonstrating the potential for structural optimization of this chemical scaffold [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7